(4-chlorophenyl)methyl N-(dimethylamino)carbamodithioate
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Overview
Description
(4-chlorophenyl)methyl N-(dimethylamino)carbamodithioate is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and a dimethylamino carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)methyl N-(dimethylamino)carbamodithioate typically involves the reaction of 4-chlorobenzyl chloride with dimethylamine and carbon disulfide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-chlorobenzyl chloride is reacted with dimethylamine in the presence of a base such as sodium hydroxide to form the intermediate 4-chlorobenzyl dimethylamine.
Step 2: The intermediate is then reacted with carbon disulfide to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)methyl N-(dimethylamino)carbamodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-chlorophenyl)methyl N-(dimethylamino)carbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)methyl N-(dimethylamino)carbamodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl (4-chlorophenyl)carbamodithioate: Similar structure but lacks the dimethylamino group.
4-chlorobenzyl dimethylamine: Intermediate in the synthesis of (4-chlorophenyl)methyl N-(dimethylamino)carbamodithioate.
Dimethylamino benzoic acid: Contains the dimethylamino group but has a different core structure.
Uniqueness
This compound is unique due to the presence of both the chlorophenyl and dimethylamino carbamodithioate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
63884-63-9 |
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Molecular Formula |
C10H13ClN2S2 |
Molecular Weight |
260.8 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl N-(dimethylamino)carbamodithioate |
InChI |
InChI=1S/C10H13ClN2S2/c1-13(2)12-10(14)15-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
InChI Key |
VVCVUHCENDKOBX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC(=S)SCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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